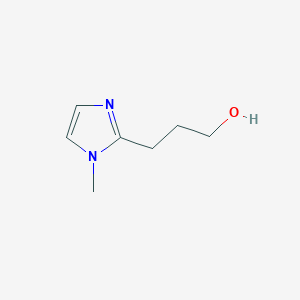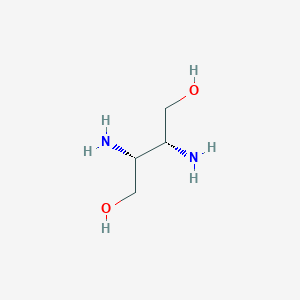
(2R,3R)-2,3-Diaminobutane-1,4-diol
説明
Synthesis Analysis
The synthesis of “(2R,3R)-2,3-Diaminobutane-1,4-diol” has been reported in the literature. For example, Hanessian, Gauthier, Okamoto, Beauchamp, and Theophanides reported a synthetic route in the Canadian Journal of Chemistry in 1993 . Another synthetic route was reported by Feit and Nielsen in the Journal of Medicinal Chemistry in 1967 .Molecular Structure Analysis
The molecular formula of “this compound” is C4H12N2O2 . It has a molecular weight of 120.15000 . The exact mass is 120.09000 .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 120.15000 . The boiling point, melting point, density, and flash point are not available . The molecular formula is C4H12N2O2 .科学的研究の応用
Efficient Synthesis
- Application : (2R,3R)-2,3-Diaminobutane-1,4-diol and its dibenzyl ether have been synthesized efficiently from L-tartaric acid. This process is crucial for various synthetic applications in chemistry.
- Reference : (Scheurer, Mosset, & Saalfrank, 1997).
Antitumor Activity
- Application : (2R,3R)-2,3-Dihydroxy- and -2,3-dialkoxy-1,4-diaminobutane platinum(II) complexes have shown potent antitumor activity against L1210 leukemia in mice.
- Reference : (Kim et al., 1996).
Thermoplastic Elastomers
- Application : The compound is used in the creation of poly(ether-ester-imide)s, which are used as thermoplastic elastomers. These materials are important for a variety of industrial applications.
- Reference : (Kricheldorf et al., 2001).
Asymmetric Synthesis
- Application : It's used in asymmetric synthesis of organoboronates, acting as a protecting group for boronic acids and enabling the creation of various enantiomerically pure reagents.
- Reference : (Berg, Eichenauer, & Pietruszka, 2012).
Conductivity Enhancement
- Application : The compound has been utilized in creating conductive zigzag Pd(III)–Br chain complexes, demonstrating significant electrical conductivity.
- Reference : (Mian et al., 2020).
Bio-Based Production
- Application : It is a precursor in the bio-based production of succinonitrile, which is used in the industrial production of polyamides.
- Reference : (Lammens et al., 2011).
Chiral Inducer Synthesis
- Application : It is used in the synthesis of chiral inducers, which are vital in the field of stereochemistry and asymmetric synthesis.
- Reference : (Xie et al., 2015).
特性
IUPAC Name |
(2R,3R)-2,3-diaminobutane-1,4-diol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2/c5-3(1-7)4(6)2-8/h3-4,7-8H,1-2,5-6H2/t3-,4-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOINEDRPUPHALH-IMJSIDKUSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(CO)N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H]([C@H](CO)N)N)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





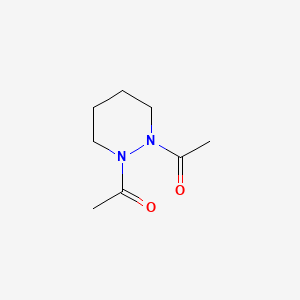

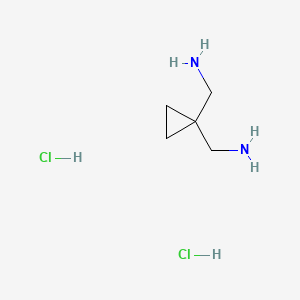

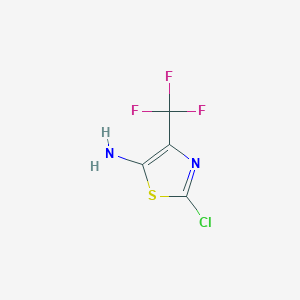
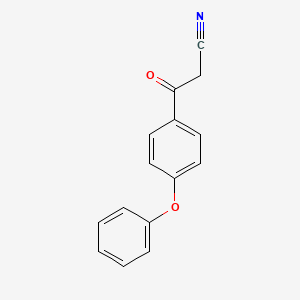


![2,2-Dimethyl-5-nitro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B3236239.png)


